molecular formula C18H16ClN3OS2 B14922933 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-chlorophenyl)methylidene]butanehydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-chlorophenyl)methylidene]butanehydrazide

Cat. No.: B14922933
M. Wt: 389.9 g/mol
InChI Key: IKSOKXALVMDWFU-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]BUTANOHYDRAZIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]BUTANOHYDRAZIDE typically involves the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Thioether Formation: The benzothiazole derivative is then reacted with a suitable alkyl halide to form the thioether linkage.

    Hydrazide Formation: The resulting compound is then reacted with hydrazine to form the hydrazide.

    Condensation Reaction: Finally, the hydrazide is condensed with an appropriate aldehyde or ketone to form the final product.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions may target the hydrazide moiety, converting it to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]BUTANOHYDRAZIDE is not well-documented. similar compounds often exert their effects through interactions with specific molecular targets such as enzymes, receptors, or DNA. The benzothiazole moiety is known to interact with various biological targets, potentially leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide
  • 2-(1,3-Benzothiazol-2-ylthio)propanoic acid
  • 2-(1,3-Benzothiazol-2-ylthio)benzaldehyde

Uniqueness

The unique combination of the benzothiazole ring, thioether linkage, hydrazide moiety, and chlorophenyl group in 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]BUTANOHYDRAZIDE may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H16ClN3OS2

Molecular Weight

389.9 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3-chlorophenyl)methylideneamino]butanamide

InChI

InChI=1S/C18H16ClN3OS2/c1-2-15(24-18-21-14-8-3-4-9-16(14)25-18)17(23)22-20-11-12-6-5-7-13(19)10-12/h3-11,15H,2H2,1H3,(H,22,23)/b20-11+

InChI Key

IKSOKXALVMDWFU-RGVLZGJSSA-N

Isomeric SMILES

CCC(C(=O)N/N=C/C1=CC(=CC=C1)Cl)SC2=NC3=CC=CC=C3S2

Canonical SMILES

CCC(C(=O)NN=CC1=CC(=CC=C1)Cl)SC2=NC3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.